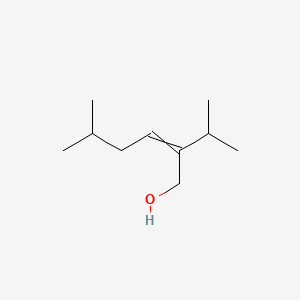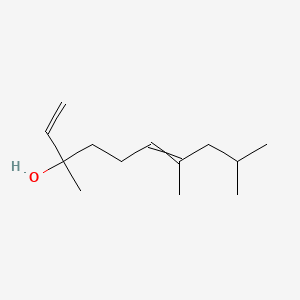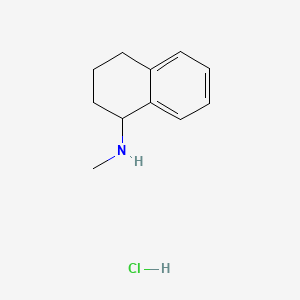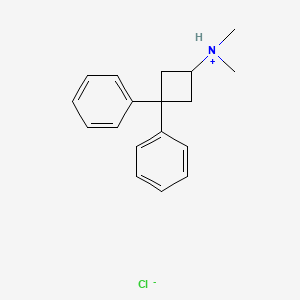![molecular formula C7H12O B1618052 双环[2.2.1]庚烷-7-醇 CAS No. 2566-48-5](/img/structure/B1618052.png)
双环[2.2.1]庚烷-7-醇
描述
Bicyclo[2.2.1]heptan-7-ol, also known as 7-norbornanol, is a bicyclic alcohol with the molecular formula C7H12O. This compound is characterized by its unique bicyclic structure, which consists of a seven-membered ring fused to a three-membered ring. The presence of a hydroxyl group (-OH) at the seventh position makes it an alcohol. Bicyclo[2.2.1]heptan-7-ol is a versatile compound with various applications in organic synthesis and industrial processes.
科学研究应用
Bicyclo[2.2.1]heptan-7-ol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and is used in the study of reaction mechanisms and stereochemistry.
Biology: The compound is used in the synthesis of biologically active molecules and as a model compound in enzymatic studies.
Medicine: Bicyclo[2.2.1]heptan-7-ol derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of polymers, fragrances, and other industrial chemicals.
作用机制
Target of Action
The primary targets of Bicyclo[22It’s known that this compound is used in the synthesis of various biocyclo derivatives .
Mode of Action
The mode of action of 7-Norbornanol involves its interaction with triphenylphosphine and bromine. This reaction results in the formation of optically active ezo-norbornyl bromide . The norbornoxytriphenylphosphonium bromide salt is isolated from both endo- and 7-norbornanol, and the thermal decomposition of this salt gives the appropriate alkyl bromide .
Biochemical Pathways
It’s known that the compound plays a significant role in the synthesis of bicyclo[221]heptane-1-carboxylates through an organocatalytic formal [4 + 2] cycloaddition reaction .
Pharmacokinetics
It’s known that the compound has a molecular weight of 1121696 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Its role in the synthesis of various biocyclo derivatives suggests that it may have significant effects at the molecular level .
Action Environment
It’s known that the addition of sublimation inhibitors can suppress the sublimation of norbornene in the process of sulfuric acid-promoted hydration, significantly increasing the yield of 2-norbornanol under mild conditions .
生化分析
Biochemical Properties
Bicyclo[2.2.1]heptan-7-ol plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various compounds . The hydroxyl group in Bicyclo[2.2.1]heptan-7-ol allows it to form hydrogen bonds with amino acid residues in enzyme active sites, influencing enzyme activity. Additionally, Bicyclo[2.2.1]heptan-7-ol can act as a substrate for alcohol dehydrogenases, leading to its oxidation to the corresponding ketone .
Cellular Effects
Bicyclo[2.2.1]heptan-7-ol affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by modulating the activity of protein kinases and phosphatases . This modulation can lead to changes in gene expression and cellular metabolism. For example, Bicyclo[2.2.1]heptan-7-ol has been found to affect the expression of genes involved in oxidative stress response and energy metabolism . Additionally, it can impact cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of Bicyclo[2.2.1]heptan-7-ol involves its interactions with biomolecules at the molecular level. Bicyclo[2.2.1]heptan-7-ol can bind to enzyme active sites through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, Bicyclo[2.2.1]heptan-7-ol has been shown to inhibit certain cytochrome P450 enzymes, leading to altered metabolic pathways . Additionally, it can influence gene expression by modulating transcription factors and signaling molecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bicyclo[2.2.1]heptan-7-ol can change over time. The stability of Bicyclo[2.2.1]heptan-7-ol is influenced by factors such as temperature, pH, and the presence of other compounds . Over time, Bicyclo[2.2.1]heptan-7-ol may undergo degradation, leading to the formation of byproducts that can affect cellular function. Long-term studies have shown that prolonged exposure to Bicyclo[2.2.1]heptan-7-ol can result in changes in cellular metabolism and gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Bicyclo[2.2.1]heptan-7-ol vary with different dosages in animal models. At low doses, Bicyclo[2.2.1]heptan-7-ol may have minimal effects on cellular function and metabolism . At higher doses, it can lead to toxic or adverse effects, such as oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is important to carefully control the dosage of Bicyclo[2.2.1]heptan-7-ol in animal studies to avoid potential toxicity and ensure accurate results.
Metabolic Pathways
Bicyclo[2.2.1]heptan-7-ol is involved in various metabolic pathways, including its oxidation by alcohol dehydrogenases to form the corresponding ketone . This compound can also interact with cytochrome P450 enzymes, leading to its hydroxylation and further metabolism . These metabolic pathways can influence the levels of metabolites and the overall metabolic flux within cells. Additionally, Bicyclo[2.2.1]heptan-7-ol can affect the activity of enzymes and cofactors involved in energy metabolism and oxidative stress response .
Transport and Distribution
The transport and distribution of Bicyclo[2.2.1]heptan-7-ol within cells and tissues are mediated by various transporters and binding proteins . Bicyclo[2.2.1]heptan-7-ol can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments . The localization and accumulation of Bicyclo[2.2.1]heptan-7-ol can influence its biological activity and effects on cellular function.
Subcellular Localization
Bicyclo[2.2.1]heptan-7-ol is localized to specific subcellular compartments, where it exerts its activity and function . It can be found in the cytoplasm, mitochondria, and endoplasmic reticulum, among other organelles . The subcellular localization of Bicyclo[2.2.1]heptan-7-ol is influenced by targeting signals and post-translational modifications that direct it to specific compartments . This localization is important for its interactions with biomolecules and its effects on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]heptan-7-ol can be synthesized through several methods. One common approach is the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile. For example, the reaction of cyclopentadiene with ethylene oxide can yield bicyclo[2.2.1]heptan-7-ol. The reaction typically requires moderate temperatures and can be catalyzed by Lewis acids such as aluminum chloride.
Another method involves the reduction of bicyclo[2.2.1]heptan-7-one using reducing agents like sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to a hydroxyl group, resulting in the formation of bicyclo[2.2.1]heptan-7-ol.
Industrial Production Methods
Industrial production of bicyclo[2.2.1]heptan-7-ol often involves large-scale Diels-Alder reactions followed by purification processes such as distillation or recrystallization. The choice of starting materials and reaction conditions can be optimized to maximize yield and purity.
化学反应分析
Types of Reactions
Bicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form bicyclo[2.2.1]heptan-7-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be further reduced to form bicyclo[2.2.1]heptane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in tetrahydrofuran.
Major Products Formed
Oxidation: Bicyclo[2.2.1]heptan-7-one.
Reduction: Bicyclo[2.2.1]heptane.
Substitution: Various halogenated derivatives depending on the reagent used.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Bicyclo[2.2.1]heptan-2-ol: Has the hydroxyl group at a different position, leading to different reactivity and applications.
7-Oxabicyclo[2.2.1]heptane: Contains an oxygen atom in the ring, altering its chemical properties and reactivity.
Uniqueness
Bicyclo[2.2.1]heptan-7-ol is unique due to the presence of the hydroxyl group at the seventh position, which imparts specific chemical reactivity and allows for diverse functionalization. Its rigid bicyclic structure also makes it a valuable scaffold in the synthesis of complex molecules.
属性
IUPAC Name |
bicyclo[2.2.1]heptan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-7-5-1-2-6(7)4-3-5/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOLQDIOEJREPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10180362 | |
| Record name | Bicyclo(2.2.1)heptan-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2566-48-5 | |
| Record name | Bicyclo(2.2.1)heptan-7-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(2.2.1)heptan-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10180362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the stereochemistry of 7-Norbornanol precursors influence reaction outcomes?
A: Research indicates that the stereochemistry of substituents on the norbornane ring system significantly impacts the reaction pathway and product distribution. For instance, the dediazoniation of bicyclo[3.2.0]heptane- endo - and - exo -3-diazonium ions yields varying amounts of 7-norbornanol. This difference arises from the preferential migration of specific carbon bonds during the rearrangement process, influenced by the spatial orientation of the diazonium group []. Similarly, the reduction of 5,6-dimethylidene- exo -2,3-epoxynorbornane with different metal hydrides leads to distinct product ratios of 7-substituted norbornane derivatives, highlighting the importance of reagent choice and steric factors in controlling regioselectivity [, ].
Q2: How do reaction conditions impact the yield of 7-Norbornanone from 7-Norbornanol?
A: The oxidation of 7-Norbornanol to 7-Norbornanone using chromic acid provides a compelling example of how reaction conditions can drastically alter yields. Studies show that conducting the oxidation in acetone significantly increases the yield of 7-Norbornanone compared to using acetic acid []. Furthermore, co-oxidation with oxalic acid almost completely suppresses C-C bond cleavage, a competing side reaction, resulting in near-quantitative yields of the desired ketone []. This highlights the importance of carefully selecting solvents and additives to optimize reaction outcomes.
Q3: What insights have deuterium labeling studies provided into the rearrangement mechanisms of 7-Norbornyl cations?
A: Deuterium labeling has proven invaluable in elucidating the intricate rearrangements of 7-norbornyl cations. For example, studies using deuterated precursors demonstrated that the formation of 7-Norbornanol from bicyclo[3.2.0]heptane diazonium ions proceeds through sequential 1,2-alkyl and 2,3-hydride shifts []. This finding helped rule out the involvement of a protonated spirocyclopentane intermediate. Similarly, deuterium labeling studies on 1,2-dimethylbicyclo[3.2.0]hept-2-yl cations confirmed the absence of degenerate C-5 shifts during the formation of 1,7-dimethyl-7-Norbornanol []. These examples underscore the power of isotopic labeling in deciphering complex reaction mechanisms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


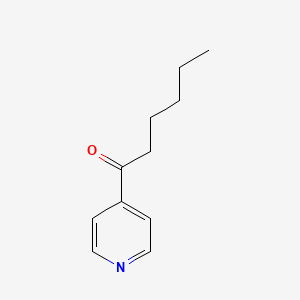
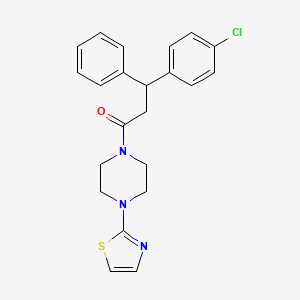
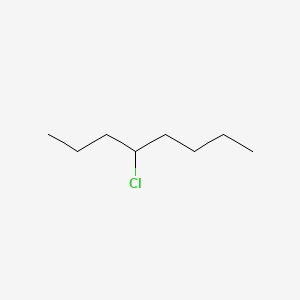
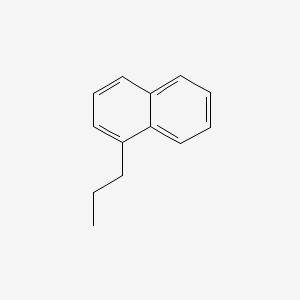
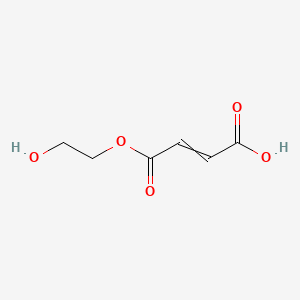
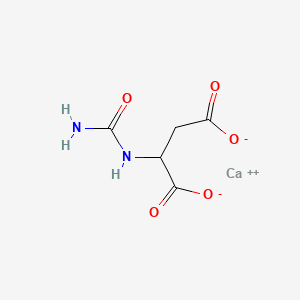
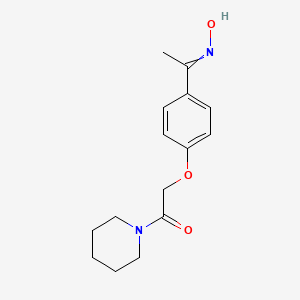
![2-(4-cyclohexylphenoxy)-N-[2-(diethylamino)ethyl]acetamide](/img/structure/B1617981.png)

